
(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride, also known as NSC 129618, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to possess a broad range of biological activities.
Mechanism of Action
The mechanism of action of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in a variety of cancers. CAIX plays a crucial role in the regulation of pH in tumor cells and is therefore a potential target for cancer therapy. Inhibition of CAIX activity by (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride leads to a decrease in pH in tumor cells, which ultimately results in cell death.
Biochemical and Physiological Effects
(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride has been shown to possess anti-inflammatory and analgesic activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride in lab experiments is its broad range of biological activities. It has been shown to possess anticancer, antitumor, and antiproliferative activities, as well as anti-inflammatory and analgesic activities. Additionally, (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride has been shown to be effective against a variety of cancer cell lines.
One of the limitations of using (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations. Additionally, the mechanism of action of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride. One direction is the development of more potent and selective inhibitors of CAIX. Another direction is the study of the combination of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride with other anticancer agents. Additionally, the potential use of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride as an antifungal and antibacterial agent warrants further investigation. Finally, the development of more effective delivery methods for (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride may improve its therapeutic potential.
Conclusion
(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a broad range of biological activities, including anticancer, antitumor, and antiproliferative activities, as well as anti-inflammatory and analgesic activities. The mechanism of action of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride involves the inhibition of CAIX activity, which ultimately leads to cell death in tumor cells. While there are limitations to its use in lab experiments, there are several future directions for its study that may improve its therapeutic potential.
Synthesis Methods
The synthesis of (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(2-chlorophenyl)acetoacetate. This intermediate is then reacted with hydrazine hydrate to yield ethyl 2-(2-chlorophenyl)hydrazinecarboxylate. The final step involves the reaction of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate with sulfuryl chloride to form (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride.
Scientific Research Applications
(E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antitumor, and antiproliferative activities. It has also been studied for its potential use as an antifungal and antibacterial agent. Additionally, (E)-N-(2-Aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride has been shown to possess anti-inflammatory and analgesic activities.
properties
IUPAC Name |
(E)-N-(2-aminoethyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-10-4-2-1-3-9(10)5-8-16(14,15)13-7-6-12;/h1-5,8,13H,6-7,12H2;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFCZMOWQTPJY-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Aminoethyl)-2-(2-chlorophenyl)ethene-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)
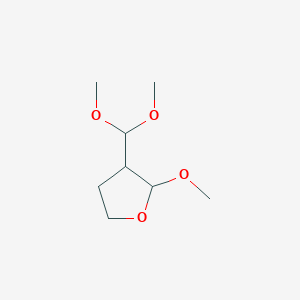
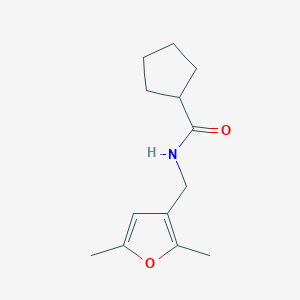
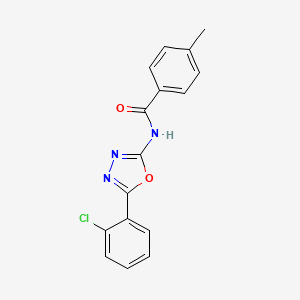

![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)
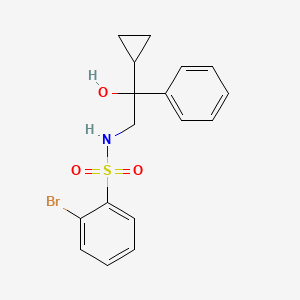

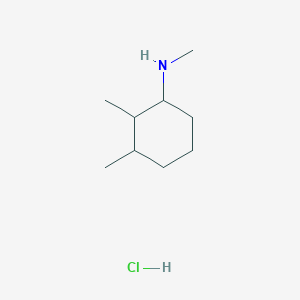
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
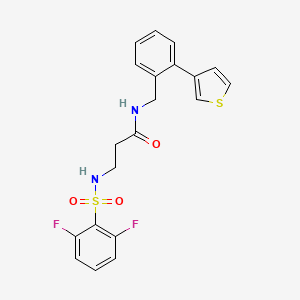
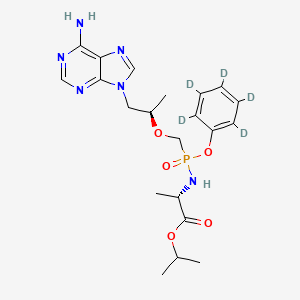
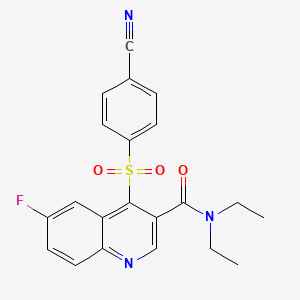
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)